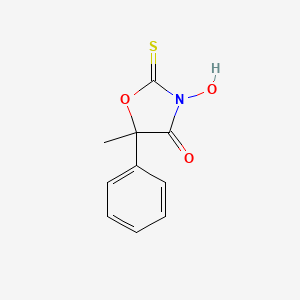
3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one is an organic compound that features a tert-butylamino group and a dimethylisoxazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one typically involves the reaction of tert-butylamine with a suitable precursor that contains the isoxazol ring. One common method is the condensation reaction between tert-butylamine and a diketone precursor under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, modulating their activity. The isoxazol ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A simpler compound with a similar tert-butylamino group.
Dimethylisoxazole: Contains the isoxazol ring but lacks the tert-butylamino group.
tert-Butylaminoethylamine: Contains both tert-butylamino and ethylamine groups.
Uniqueness
3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one is unique due to the combination of the tert-butylamino group and the dimethylisoxazol ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
143674-65-1 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-tert-butylimino-4,4-dimethyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C9H16N2O2/c1-8(2,3)10-6-9(4,5)7(12)13-11-6/h1-5H3,(H,10,11) |
InChI Key |
BDKGCGXHQLPXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(C)(C)C)NOC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)

![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)




![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)


![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)

methanone](/img/structure/B12890256.png)
